![molecular formula C13H18N2O2S2 B2817115 ({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid CAS No. 656815-48-4](/img/structure/B2817115.png)
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid is a synthetic organic compound with the molecular formula C₁₃H₁₈N₂O₂S₂. It is primarily used in research settings, particularly in the fields of proteomics and biochemistry. This compound features a cyclopentyl group, a thienylmethyl group, and a carbonothioyl group, making it a complex molecule with diverse chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid typically involves multiple steps:
Formation of the Thienylmethyl Intermediate: The initial step involves the synthesis of the thienylmethyl intermediate. This can be achieved through the reaction of thiophene with a suitable alkylating agent under acidic conditions.
Cyclopentylamine Addition: The thienylmethyl intermediate is then reacted with cyclopentylamine in the presence of a base to form the cyclopentyl(thien-2-ylmethyl)amine.
Carbonothioylation: The final step involves the reaction of cyclopentyl(thien-2-ylmethyl)amine with carbon disulfide and chloroacetic acid under basic conditions to yield this compound.
Industrial Production Methods
While the compound is primarily synthesized for research purposes, industrial production methods would likely involve scaling up the laboratory procedures with optimizations for yield and purity. This could include continuous flow synthesis techniques and the use of automated reactors to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonothioyl group can be reduced to a thiol or further to a hydrocarbon.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols or hydrocarbons.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry
In chemistry, ({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, this compound is used to study protein interactions and enzyme mechanisms. Its ability to form stable complexes with proteins makes it valuable in proteomics.
Medicine
Although not used therapeutically, this compound is used in medicinal chemistry research to develop new drug candidates and to understand the biochemical pathways involved in disease.
Industry
In industrial applications, this compound can be used in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism by which ({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid exerts its effects involves its interaction with specific molecular targets, such as enzymes and proteins. The compound can inhibit or activate these targets by binding to their active sites or allosteric sites, thereby modulating their activity. The pathways involved often include signal transduction and metabolic pathways, which are crucial for cellular function and regulation.
Comparison with Similar Compounds
Similar Compounds
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonyl}amino)acetic acid: Similar structure but with a carbonyl group instead of a carbonothioyl group.
({[Cyclopentyl(phenylmethyl)amino]-carbonothioyl}amino)acetic acid: Similar structure but with a phenyl group instead of a thienyl group.
Uniqueness
({[Cyclopentyl(thien-2-ylmethyl)amino]-carbonothioyl}amino)acetic acid is unique due to its combination of a cyclopentyl group, a thienylmethyl group, and a carbonothioyl group. This unique structure imparts distinct chemical properties and reactivity, making it valuable for specific research applications that other similar compounds may not be suitable for.
Properties
IUPAC Name |
2-[[cyclopentyl(thiophen-2-ylmethyl)carbamothioyl]amino]acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2S2/c16-12(17)8-14-13(18)15(10-4-1-2-5-10)9-11-6-3-7-19-11/h3,6-7,10H,1-2,4-5,8-9H2,(H,14,18)(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLORTXJRSBKZBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)N(CC2=CC=CS2)C(=S)NCC(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
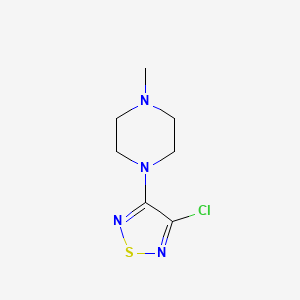
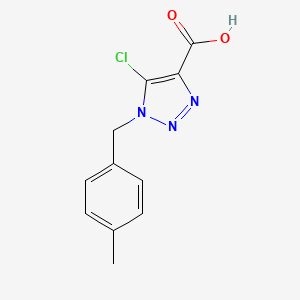
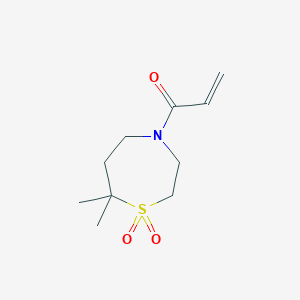
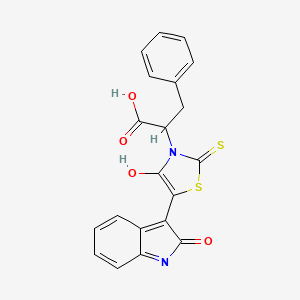
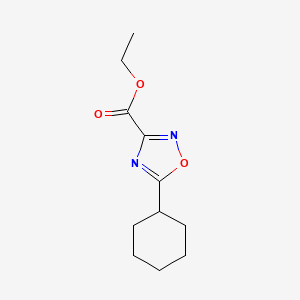
![6-Cyclopropyl-2-{[1-(2-phenylacetyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2817042.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(oxan-4-yl)(pyridin-3-yl)methyl]propanamide](/img/structure/B2817043.png)
![4-[4-(2-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-N-ethylpyrimidin-2-amine](/img/structure/B2817044.png)
![(2E)-3-(furan-2-yl)-N-{1-[(thiophen-3-yl)methyl]pyrrolidin-3-yl}prop-2-enamide](/img/structure/B2817045.png)
![2-[3-(4-phenyl-1H-1,2,3-triazol-1-yl)azetidine-1-carbonyl]pyridine](/img/structure/B2817046.png)
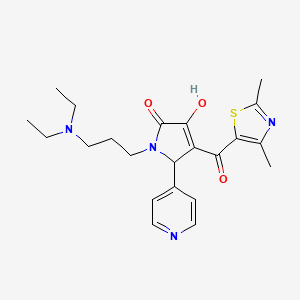
![N-({1-[3-(3,5-dimethylphenoxy)propyl]-1H-1,3-benzodiazol-2-yl}methyl)-N-methylfuran-2-carboxamide](/img/structure/B2817048.png)
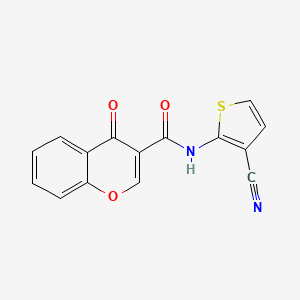
![2-(1H-1,2,3-benzotriazol-1-yl)-N-{6-[(2-methoxyphenyl)methoxy]pyrimidin-4-yl}acetamide](/img/structure/B2817054.png)
